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molecular formula C13H14O3 B8560638 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde

2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No. B8560638
M. Wt: 218.25 g/mol
InChI Key: INYWPTCIEPYRIX-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To the flask charged with 5-allyl-4-propyl-2-benzofuran-1(3H)-one (60 mg) was added methanol (10 mL). The solution was chilled to −78° C. before ozone was bubbled through. Ozone was stopped when the solution turned light blue. Excess ozone was removed by bubbling nitrogen through the solution, which was followed by addition of dimethyl sulfide (170 mg, 2.8 mmol). The mixture was allowed to warm to RT. The desired product, (1-oxo-4-propyl-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde, was purified by silica gel chromatography.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[C:5]=1[CH2:14][CH2:15][CH3:16])[CH:2]=C.[O:17]=[O+][O-].CSC>CO>[O:11]=[C:8]1[C:7]2[CH:12]=[CH:13][C:4]([CH2:1][CH:2]=[O:17])=[C:5]([CH2:14][CH2:15][CH3:16])[C:6]=2[CH2:10][O:9]1

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
C(C=C)C1=C(C2=C(C(OC2)=O)C=C1)CCC
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
170 mg
Type
reactant
Smiles
CSC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through
CUSTOM
Type
CUSTOM
Details
Excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the solution, which
CUSTOM
Type
CUSTOM
Details
The desired product, (1-oxo-4-propyl-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde, was purified by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
O=C1OCC2=C1C=CC(=C2CCC)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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